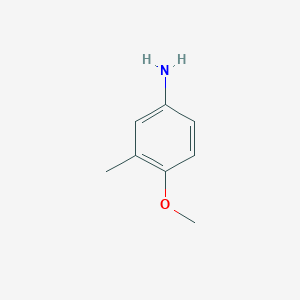

4-Methoxy-3-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWPZNNZUCPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159625 | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-90-3 | |

| Record name | 4-Methoxy-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-methoxybenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-methylaniline

Abstract

4-Methoxy-3-methylaniline, also known as 3-methyl-p-anisidine, is an aromatic amine of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern—a methoxy and a methyl group flanking an amino functionality—imparts specific electronic and steric properties that make it a valuable intermediate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering in-depth analysis, validated experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Chemical Identity and Structure

Properly identifying a compound is the foundational step in any research endeavor. This compound is systematically identified by several key descriptors that ensure unambiguous communication and data retrieval.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Methyl-4-methoxyaniline, 4-Amino-2-methylanisole, 3-Methyl-p-anisidine[1][2]

-

CAS Number: 136-90-3[3]

The molecular structure consists of a benzene ring substituted with an amino group at position 1, a methoxy group at position 4, and a methyl group at position 3. The interplay of the electron-donating methoxy and amino groups and the weakly electron-donating methyl group influences the molecule's reactivity, basicity, and overall physicochemical profile.

Core Physicochemical Properties

The utility of a chemical intermediate in drug development and organic synthesis is largely dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and behavior in various environments. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Physical Form | Solid, Dark Red to Black | [2][4] |

| Melting Point | 57-60 °C | [2][3][4][5] |

| Boiling Point | 252.03 °C (rough estimate) | [2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |

| pKa | 5.32 ± 0.10 (Predicted) | [2] |

| Density | 1.063 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.5360 (estimate) | [2] |

Expert Insights: The melting point range of 57-60 °C indicates a relatively pure solid compound under standard conditions.[2][3][4][5] A broad melting range can often suggest the presence of impurities, which can depress and widen the melting point.[6] The predicted pKa of 5.32 suggests it is a weak base, a characteristic feature of anilines.[2] This basicity is critical for its role in reactions, particularly in forming salts or acting as a nucleophile. Its slight solubility in organic solvents like chloroform and methanol is typical for moderately polar organic compounds and is a key consideration for choosing appropriate reaction and purification solvents.[2][4]

Spectroscopic Profile

Spectroscopic data provides an electronic and structural fingerprint of a molecule, essential for identity confirmation and purity assessment.

-

¹H NMR (400 MHz, CDCl₃): δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H, OCH₃), 3.29 (br s, 2H, NH₂), 2.18 (s, 3H, CH₃) ppm.[7]

-

Mass Spectrometry (ESI): m/z: 138 ([M+H]⁺).[7]

Expert Insights: The proton NMR spectrum is highly informative. The three distinct signals in the aromatic region (6.50-6.67 ppm) confirm the trisubstituted benzene ring. The singlet at 3.77 ppm corresponds to the three protons of the methoxy group, while the singlet at 2.18 ppm is characteristic of the methyl group protons. The broad singlet at 3.29 ppm is typical for the amine protons, which can exchange with trace amounts of water in the solvent, leading to signal broadening. The electrospray ionization (ESI) mass spectrum showing a peak at m/z 138 confirms the protonated molecule ([M+H]⁺), consistent with the molecular weight of 137.18 g/mol .[7]

Synthesis, Reactivity, and Applications

Synthesis: A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-methoxy-2-methyl-4-nitrobenzene.[7] This reduction is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications: The chemical reactivity of this compound is dominated by the nucleophilic amino group. It readily participates in reactions typical of aromatic amines, such as acylation, alkylation, and diazotization.

Its primary industrial and research significance lies in its role as a crucial intermediate. It is notably used in the synthesis of triamine pyrimidine derivatives, which have shown efficacy as antitumor agents.[4][8] This positions this compound as a key building block in the pharmaceutical industry for developing novel cancer therapeutics.[4][9] Its adaptable chemical nature also makes it a valuable precursor in broader organic synthesis for creating diverse compounds.[4]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require careful handling and storage.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[3][5][10]

-

Irritation: Causes skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[3][5]

GHS Pictograms:

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid formation of dust and aerosols.[10] Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and in a dark, inert atmosphere at room temperature.[2][4]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and seek immediate medical attention.[10]

Experimental Protocols

The following protocols are provided as self-validating systems for determining key physicochemical properties. They include critical steps for ensuring data accuracy and reproducibility.

Protocol: Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically sharp (0.5-1.0°C). Impurities lower and broaden the melting point range.[6] This protocol uses a standard melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry.[12] Crush a small amount into a fine powder.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample.[12] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[12] Pack the solid to a height of 1-2 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate.[6]

-

Accurate Determination: Cool the apparatus to at least 20-30°C below the estimated melting point.[6] Begin heating at a slow, controlled rate (1-2 °C/minute).[6]

-

Data Recording:

-

Validation: Perform at least two careful determinations. The results should be consistent.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Principle: Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. The shake-flask method is a traditional and reliable approach.[14]

Causality: The choice of the shake-flask method is based on its direct measurement of equilibrium, which is critical for applications like biopharmaceutical classification.[15] Ensuring the system reaches equilibrium is paramount, which is why a sufficient agitation time is specified.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol, buffer) in a sealed, inert vial or flask.[16][17] The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[15] Agitate the mixture for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[16][17] Preliminary tests can determine the minimum time required.[15]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:

-

Analysis: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

-

Validation: Perform the experiment in triplicate to ensure reproducibility.[15] The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm it has not changed form (e.g., hydrated or solvated).[18]

Workflow: Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

This compound is a well-characterized aromatic amine with defined physicochemical properties that underpin its utility as a synthetic intermediate, particularly in the pharmaceutical sector. Its solid form, moderate melting point, weak basicity, and solubility profile are key parameters for its successful application in research and development. The spectroscopic data provides a reliable fingerprint for its identification. Adherence to strict safety protocols is essential for its handling, and the use of validated experimental procedures, as detailed in this guide, will ensure the generation of accurate and reliable data for any research or drug development program.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.

- Sigma-Aldrich. This compound 98.

- ChemicalBook. 136-90-3(this compound) Product Description.

- Sigma-Aldrich. This compound 98 136-90-3.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- University of Calgary. Melting point determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- University of Texas at Dallas. Experiment 1 - Melting Points.

- stenutz. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Role of this compound in Modern Pharmaceutical Synthesis.

- HPC Standards. This compound | 1X100MG | C8H11NO | 687831 | 136-90-3.

- Al-Shemary, R. K. (2021, September 19). experiment (1) determination of melting points.

- Jönsson, A. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- Arts, J. (2016, May 28). Procedure for solubility testing of NM suspension.

- PubChem. 3-Methyl-4-methoxybenzenamine.

- Königsberger, E., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

- Nanopartikel.info. nanoGR R Standard Operation Procedure for static solubility testing of NM suspension.

- ChemicalBook. (2025, July 24). This compound.

- Thermo Fisher Scientific. (2010, November 26). SAFETY DATA SHEET.

- ChemicalBook. This compound synthesis.

Sources

- 1. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Methoxy-3-Methylanilin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 98 136-90-3 [sigmaaldrich.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 136-90-3 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. materialneutral.info [materialneutral.info]

- 17. nanopartikel.info [nanopartikel.info]

- 18. pubs.acs.org [pubs.acs.org]

4-Methoxy-3-methylaniline CAS number 136-90-3

An In-depth Technical Guide to 4-Methoxy-3-methylaniline (CAS 136-90-3)

Abstract

This guide provides a comprehensive technical overview of this compound (CAS 136-90-3), a pivotal chemical intermediate in advanced organic synthesis. With a primary focus on its application in pharmaceutical development, we delve into its physicochemical properties, validated synthesis protocols, and critical safety considerations. This document is structured to serve as a practical resource for laboratory and development settings, offering field-proven insights into its synthesis, purification, and handling. Its role as a precursor to potent antitumor agents, specifically triamine pyrimidine derivatives, underscores its significance in modern medicinal chemistry.[1][2]

Core Physicochemical & Structural Characteristics

This compound, also known by synonyms such as 3-Methyl-p-anisidine and 4-Amino-2-methylanisole, is an aromatic amine whose structural features—a primary amine, a methoxy group, and a methyl group on a benzene ring—dictate its chemical utility.[3] The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution and coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 136-90-3 | [4][5] |

| Molecular Formula | C₈H₁₁NO | [6][7] |

| Molecular Weight | 137.18 g/mol | [4][5][6] |

| Appearance | Light orange to dark red solid/crystal | [1][3] |

| Melting Point | 57-60 °C | [1][4] |

| Boiling Point | ~252 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| IUPAC Name | This compound | [5] |

| SMILES String | COc1ccc(N)cc1C |[4] |

Synthesis, Purification, and Validation

The most reliable and high-yielding synthesis of this compound is achieved through the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-methyl-4-nitrobenzene. This method is favored for its efficiency, often providing a quantitative yield of the desired product under mild conditions.[6]

Standard Synthesis Protocol: Catalytic Hydrogenation

This protocol details the reduction of 1-methoxy-2-methyl-4-nitrobenzene using a Palladium on carbon (Pd/C) catalyst. The causality behind this choice lies in the high efficacy and selectivity of Pd/C for nitro group reductions, which proceed cleanly without affecting other functional groups on the aromatic ring under these conditions.

Materials:

-

1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)

-

10% Palladium on carbon (10% Pd/C) (1.5 g)

-

Methanol (MeOH), reagent grade (100 mL)

-

Hydrogen (H₂) gas supply (balloon or regulated cylinder)

-

Celite® (diatomaceous earth)

-

Standard hydrogenation reaction vessel

Step-by-Step Methodology:

-

Vessel Preparation: In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (9.5 g) in methanol (100 mL).[6][8]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon) to prevent premature catalyst deactivation, carefully add the 10% Pd/C catalyst (1.5 g) to the solution.[8]

-

Hydrogenation: Seal the vessel and flush thoroughly with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., 1 atm from a balloon) and stir the mixture vigorously at room temperature.[6][8]

-

Reaction Monitoring: The progress of the reaction should be monitored to ensure completion. This is effectively achieved by taking small aliquots from the reaction mixture and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] The goal is to observe the complete disappearance of the starting material spot/peak. The typical reaction time is approximately 16 hours.[6]

-

Catalyst Removal (Workup): Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas. Filter the reaction mixture through a pad of Celite®. The use of Celite is critical as it prevents the fine Pd/C particles from passing through the filter medium and contaminating the product.[6][8]

-

Product Isolation: Wash the Celite pad with a small amount of fresh methanol to recover any adsorbed product. Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.[6][8] This procedure typically yields the product in near-quantitative amounts.[6]

Product Purification and Validation

While the hydrogenation is very clean, further purification may be required to meet stringent purity standards for drug development.

-

Purification Techniques: The crude product can be purified by recrystallization, column chromatography on silica gel, or vacuum distillation to remove any non-volatile impurities or side products.[8]

-

Analytical Validation: The identity and purity of the final product must be confirmed.

Table 2: Key Spectroscopic Data for Product Confirmation

| Analysis Type | Expected Result | Source(s) |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H, OCH₃), 3.29 (br s, 2H, NH₂), 2.18 (s, 3H, CH₃) ppm | [6] |

| Mass Spec. (ESI) | m/z: 138 ([M+H]⁺) |[6] |

Synthesis Workflow and Troubleshooting

Caption: Workflow for the synthesis of this compound.

Troubleshooting Common Synthesis Issues:

-

Low or No Conversion: This is often due to an inactive catalyst or insufficient hydrogen pressure. Ensure a fresh batch of Pd/C is used and that it is handled under an inert atmosphere. Verify that the hydrogen supply is consistent.[8]

-

Formation of Side-Products: Incomplete reduction can lead to nitroso and hydroxylamine intermediates, which can further react to form colored azoxy and azo compounds.[8] To mitigate this, consider increasing the catalyst loading or optimizing the reaction conditions (e.g., slightly elevated temperature or pressure) while carefully monitoring via TLC/GC.[8]

Applications in Drug Discovery

The primary value of this compound in drug development lies in its role as a versatile building block. Its nucleophilic amine group readily participates in coupling reactions, C-N bond formation, and cyclization reactions, making it an ideal starting point for constructing complex molecular scaffolds.

Most notably, it serves as a crucial intermediate in the synthesis of triamine pyrimidine derivatives.[1][2] These classes of compounds have garnered significant attention for their potent antitumor properties, positioning this compound as a key component in the pipeline for developing novel cancer therapeutics.[1][2]

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. Adherence to established safety protocols is mandatory.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory System) | [4] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][4] |

Storage Recommendations: To ensure chemical integrity and longevity, this compound should be stored in a tightly sealed container in a dark, inert atmosphere at room temperature.[1] For long-term storage, refrigeration may be advisable.[9]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Role of this compound in Modern Pharmaceutical Synthesis.

- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 136-90-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Buy Online CAS Number 136-90-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Methoxy-2-methylaniline | 102-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

4-Methoxy-3-methylaniline molecular weight and formula

An In-Depth Technical Guide to 4-Methoxy-3-methylaniline for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide actionable insights into its application, synthesis, and handling, grounded in established scientific principles.

Compound Profile and Significance

This compound, also known by synonyms such as 4-Amino-2-methylanisole and 3-Methyl-4-methoxyaniline, is an aromatic amine of significant interest in the fields of organic and medicinal chemistry.[1] Its molecular structure, featuring methoxy, methyl, and amine functional groups on a benzene ring, makes it a versatile and valuable intermediate for the synthesis of more complex molecules.

Its primary industrial and research significance lies in its role as a key building block for advanced pharmaceutical compounds.[2][3] Notably, it is a critical precursor in the synthesis of triamine pyrimidine derivatives, a class of compounds that has demonstrated considerable efficacy as antitumor agents.[2][3] This positions this compound at the forefront of developing novel cancer therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][4] |

| Molecular Weight | 137.18 g/mol | [1][4][5] |

| CAS Number | 136-90-3 | [1][4] |

| Appearance | Dark red solid | [2] |

| Melting Point | 57-60 °C | [1][2][4] |

| Boiling Point | ~252.03 °C (estimated) | [1][2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

These properties dictate the compound's behavior in various solvents and reaction conditions, informing choices regarding purification, formulation, and experimental design. The defined melting point range is a key indicator of purity.

Core Application: A Precursor in Pharmaceutical Synthesis

The utility of this compound stems from the reactivity of its primary amine (-NH₂) group, which readily participates in a wide array of organic reactions. This makes it an ideal starting material for constructing complex heterocyclic structures that form the backbone of many active pharmaceutical ingredients (APIs).[6]

Its most prominent application is in the synthesis of targeted therapies for cancer.[2][3] The aniline moiety can be elaborated through multi-step reaction sequences to create molecules that selectively interact with biological targets, such as kinases or other enzymes implicated in tumor growth. The methoxy and methyl groups on the aromatic ring also play a crucial role, influencing the electronic properties and steric configuration of the final API, which can fine-tune its binding affinity and pharmacological profile.

Reference Synthesis Protocol: Catalytic Hydrogenation

A reliable and high-yield synthesis is critical for any intermediate. The most common and efficient method for preparing this compound is through the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-methyl-4-nitrobenzene.[7][8]

Rationale of the Method

This process is a classic example of nitro group reduction, a fundamental transformation in organic synthesis.

-

Choice of Precursor: 1-methoxy-2-methyl-4-nitrobenzene is the logical starting material, as the reduction of the nitro group (-NO₂) directly yields the desired amine group (-NH₂) without altering the rest of the molecule.

-

Choice of Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction.[7][8] It efficiently facilitates the addition of hydrogen across the N-O bonds while being robust and easily removable by filtration post-reaction.

-

Choice of Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.[7][8]

-

Reaction Conditions: The reaction proceeds efficiently under a hydrogen atmosphere at room temperature, making it an energy-efficient and operationally simple method.[7]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Vessel Preparation: In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (e.g., 100 mL).[7]

-

Catalyst Introduction: Carefully add 10% Palladium on carbon (10% Pd/C) catalyst (e.g., 1.5 g) to the solution under an inert atmosphere if possible to prevent pre-exposure to air.[7][8]

-

Hydrogenation: Seal the vessel and flush thoroughly with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., using a balloon at 1 atm) and stir the mixture vigorously at room temperature.[7][8]

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. The reaction is typically complete within 16 hours.[7][8]

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen). Filter the mixture through a pad of a filter aid like Celite® to completely remove the solid Pd/C catalyst.[7][8]

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. This will yield the crude this compound, often in high purity and quantitative yield.[7] Further purification can be achieved via recrystallization if necessary.[8]

Analytical Characterization

To confirm the identity and purity of the synthesized product, standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Expected signals include peaks for the two aromatic protons, the amine protons, the methoxy protons, and the methyl protons.[7]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. An expected result in Electrospray Ionization (ESI) would be a peak corresponding to the protonated molecule [M+H]⁺ at m/z 138.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.[9]

| Hazard Classification | GHS Codes |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 |

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | H335 (Respiratory irritation) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

Spill Management: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[9]

Storage Conditions

-

Atmosphere: For long-term stability and to prevent degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Environment: Keep the container in a cool, dry, and dark place away from incompatible materials.[2][9]

Conclusion

This compound is a high-value chemical intermediate with a critical role in modern pharmaceutical research, particularly in the development of anticancer agents. Its straightforward, high-yield synthesis via catalytic hydrogenation makes it readily accessible for research and development. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.

References

- The Chemical Properties and Industrial Significance of this compound. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987. PubChem.

- This compound. Stenutz.

- The Role of this compound in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- SAFETY DATA SHEET. Fisher Scientific.

- 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297. PubChem.

Sources

- 1. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-甲氧基-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. fishersci.ie [fishersci.ie]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-Methoxy-3-methylaniline

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxy-3-methylaniline, focusing on the principles and methodologies for accurately determining its melting and boiling points. As a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents like triamine pyrimidine derivatives for antitumor applications, a thorough understanding of its physical properties is paramount for ensuring purity, optimizing reaction conditions, and maintaining batch-to-batch consistency.[1] This document moves beyond simple data presentation to explain the scientific rationale behind the experimental protocols, ensuring a robust and reproducible approach to characterization.

Physicochemical Profile of this compound

A foundational step in working with any chemical entity is to consolidate its known physical and chemical properties. This data serves as a benchmark for experimental work and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 136-90-3 | [2] |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Melting Point | 57-60 °C | [1][3] |

| Boiling Point | ~252.03 °C (estimate) | [1][3] |

| Appearance | Dark red or tan solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1][3] |

Part 1: Melting Point Determination: A Criterion for Purity

Theoretical Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure, crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5–1.0°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[4] Therefore, accurately determining the melting point range is a fundamental and rapid method for assessing the purity of a solid sample like this compound.

Experimental Protocol: Capillary Method

The capillary melting point method is a widely adopted technique due to its high accuracy and requirement for only a small amount of sample. The protocol below describes the use of a modern digital melting point apparatus.

Methodology Rationale:

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution within the capillary.

-

Capillary Packing: Dense packing is crucial to avoid air pockets that can lead to inaccurate readings. A sample height of 1-2 mm is optimal.[5]

-

Heating Rate: A dual-phase heating approach is standard practice for efficiency and accuracy. An initial rapid heating brings the apparatus to a temperature just below the expected melting point, followed by a slow ramp rate (1-2°C per minute) through the melting range.[4] This slow rate ensures that the thermometer reading accurately reflects the sample's temperature as thermal equilibrium is maintained.

Step-by-Step Procedure:

-

Preparation: Place a small amount of this compound onto a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end firmly on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm is achieved.[5][6]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C/minute to find a preliminary value. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Set the apparatus to heat rapidly to a starting temperature approximately 10-15°C below the known melting point (i.e., start at ~45°C).

-

Slow Heating: Adjust the heating rate to a slow ramp of 1-2°C per minute.

-

Observation & Recording: Observe the sample through the magnifying lens.

-

Reporting: The melting point is reported as the T1-T2 range. For pure this compound, this should fall within the 57-60°C range.[3]

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination: A Micro-Scale Approach

Theoretical Principle

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] At this temperature, the liquid undergoes a bulk transition to the gaseous phase. The boiling point reported for this compound (~252°C) is an estimate, which is common for high-boiling-point amines that may be susceptible to oxidation or decomposition at elevated temperatures.[1][3] Therefore, a micro-scale technique that minimizes sample volume and heating time is preferred.

Experimental Protocol: Siwoloboff Method (Thiele Tube)

The Siwoloboff method, often carried out in a Thiele tube, is an elegant micro-scale technique for determining boiling points. It relies on the principle of vapor pressure equilibrium.

Methodology Rationale:

-

Inverted Capillary: The small, inverted capillary tube acts as a miniature manometer, trapping vapor from the heated sample.[9]

-

Bubble Stream: As the sample is heated past its boiling point, the vapor pressure inside the capillary exceeds the atmospheric pressure, forcing a continuous stream of bubbles out.[9]

-

Equilibrium Point: The apparatus is then allowed to cool. The precise moment the bubble stream ceases and the liquid is drawn back into the capillary marks the point where the external atmospheric pressure is equal to the vapor pressure of the sample. This temperature is the boiling point.[9]

Step-by-Step Procedure:

-

Preparation: Add approximately 0.5 mL of this compound to a small-diameter test tube (fusion tube).

-

Capillary Insertion: Place a standard melting point capillary tube, sealed end up, into the fusion tube containing the liquid.[10][11]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling-point liquid (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed in the oil bath.[9]

-

Heating Application: Gently and slowly heat the side arm of the Thiele tube with a microburner or other heat source.[7][9] This design promotes natural convection, ensuring uniform heating.

-

Observation (Heating): As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is slightly above the boiling point.[7]

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while stirring the bath.

-

Recording: Carefully observe the inverted capillary. The moment the bubble stream stops and the liquid is drawn up into the capillary tube, record the temperature on the thermometer. This is the boiling point.

Workflow Visualization

Caption: Workflow for Boiling Point Determination (Siwoloboff Method).

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to ground all experimental work in a culture of safety. This compound possesses specific hazards that require careful management.

-

Hazard Profile: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4).[12] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood.[12] Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[13][14][15]

-

Handling: Avoid creating dust.[12] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[12][14]

-

Storage: To maintain chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[1][3]

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical component of its quality control and application in research and drug development. The melting point serves as a reliable indicator of purity, while the boiling point defines a key physical limit for its handling and purification. By employing the robust, well-understood methodologies detailed in this guide, scientists can ensure the generation of accurate, reproducible data, thereby upholding the principles of scientific integrity and contributing to the successful advancement of their research objectives.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Industrial Significance of this compound.

- Sigma-Aldrich. (n.d.). This compound 98 136-90-3.

- Sigma-Aldrich. (n.d.). This compound 98%; CAS Number: 136-90-3.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- University of Calgary. (n.d.). Melting point determination.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Science Company. (n.d.). Determination of Melting Point.

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Science Company. (n.d.). DETERMINATION OF BOILING POINTS.

- ChemicalBook. (n.d.). 136-90-3(this compound) Product Description.

- Stenutz. (n.d.). This compound.

- University of Michigan-Dearborn. (n.d.). Experiment 1 - Melting Points.

- Scribd. (n.d.). Experiment 01 - Determination of Melting Point of An Organic Compound.

- HPC Standards. (n.d.). This compound Safety Data Sheet.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Sigma-Aldrich. (n.d.). 4-Methoxy-N-methylaniline 98 5961-59-1.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - N-Methyl aniline.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Methoxy-2-methylaniline.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Methoxy-N-methylaniline.

- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 136-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. hpc-standards.com [hpc-standards.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.ie [fishersci.ie]

- 15. fishersci.com [fishersci.com]

4-Methoxy-3-methylaniline solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Methoxy-3-methylaniline

Foreword: The Practical Imperative of Solubility Data

In the fields of pharmaceutical development and fine chemical synthesis, the trajectory from a promising molecule to a viable product is paved with critical physicochemical data. Among the most fundamental of these is solubility. For a key intermediate like this compound (CAS: 136-90-3), a molecule pivotal in the synthesis of advanced therapeutic agents, understanding its behavior in various organic solvents is not merely an academic exercise.[1] It is the cornerstone of process optimization, enabling rational choices in reaction media, guiding the design of efficient purification protocols such as recrystallization, and ensuring the development of stable, effective formulations. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, blending theoretical principles with actionable experimental protocols to empower researchers in their daily work.

Physicochemical Profile of this compound

A molecule's solubility is dictated by its structure. The key to predicting its behavior lies in deconstructing its functional components and understanding the intermolecular forces they command.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136-90-3 | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Dark red to black solid | [2] |

| Melting Point | 57-60 °C |

Structural Analysis:

The structure of this compound contains several distinct functional regions, each contributing to its overall polarity and potential for interaction with solvents:

-

Aromatic Ring: A benzene ring forms the core of the molecule. This region is largely nonpolar and hydrophobic, favoring interactions with other aromatic solvents through π-π stacking or with nonpolar aliphatic solvents via van der Waals forces.

-

Primary Amine (-NH₂): This is a polar, protic group capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This functional group strongly favors interactions with polar protic solvents (like alcohols) and polar aprotic solvents. It also imparts basic character to the molecule.

-

Methoxy Group (-OCH₃): This ether group is polar aprotic. The oxygen atom's lone pairs can act as hydrogen bond acceptors, promoting solubility in protic solvents.

-

Methyl Group (-CH₃): A small, nonpolar, and hydrophobic group that contributes to van der Waals interactions.

The presence of both polar hydrogen-bonding groups and a significant nonpolar aromatic core makes this compound a molecule of intermediate polarity. This duality is the key to its solubility profile.

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" provides a robust framework for predicting solubility. The goal is to match the intermolecular forces of the solute (this compound) with those of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. Strong hydrogen bonding is expected between the solvent's hydroxyl group and the aniline's -NH₂ and -OCH₃ groups. Therefore, good solubility is predicted . This is supported by its common use as a solvent in synthesis reactions involving this compound, where a starting material is dissolved at a concentration of nearly 95 g/L in methanol, indicating favorable solubility for both the precursor and the product.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess significant dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solubility will be driven by dipole-dipole interactions and hydrogen bonding between the solvent's acceptor site (e.g., the carbonyl oxygen in acetone) and the aniline's -NH₂ group. Moderate to good solubility is expected.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar. While not capable of strong hydrogen bonding, they can interact with the polar groups of the solute. Existing data indicates that this compound is "slightly soluble" in chloroform.[1][2] This suggests that the interactions are sufficient to overcome the crystal lattice energy of the solid to a limited extent.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): The aromatic ring of toluene can engage in favorable π-π stacking interactions with the benzene ring of the solute. However, the solvent's lack of polarity will not effectively solvate the polar amine and methoxy groups. Slight to moderate solubility is predicted , likely higher than in aliphatic hydrocarbons.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact solely through weak van der Waals forces. They are unable to disrupt the stronger polar interactions (hydrogen bonding, dipole-dipole) that hold the solute's crystal lattice together. Therefore, poor solubility is expected . This disparity makes these solvents excellent candidates for use as anti-solvents in recrystallization procedures.

Quantitative Solubility Determination: An Experimental Protocol

The absence of comprehensive published quantitative data necessitates a reliable experimental method to determine it. The isothermal shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound.

Causality Behind the Protocol

This protocol is designed as a self-validating system. Equilibrium is the cornerstone of trustworthiness; without ensuring the solution is truly saturated and stable, any measurement is arbitrary. Temperature control is paramount, as solubility is highly temperature-dependent. The final analytical step provides an unambiguous quantitative measure, moving beyond subjective observation.

Step-by-Step Methodology

-

Preparation:

-

Place an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) into several screw-capped vials (e.g., 20 mL glass scintillation vials).

-

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Rationale: This extended mixing period allows the dissolution and precipitation processes to reach a dynamic equilibrium, defining the true solubility limit.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to avoid transferring any undissolved solid. Rationale: Pre-warming the pipette to the bath temperature prevents premature crystallization of the solute upon contact with a colder surface, which would lead to an erroneously low solubility value.

-

-

Analysis:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is removed, re-weigh the vial containing the dried solute residue.

-

Calculate the solubility in units such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Summary of Available Solubility Data & Practical Implications

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Classification | Rationale / Application Context | Source |

| Methanol | Soluble | Used as a reaction solvent in its synthesis, implying good solubility. | [2][3] |

| Chloroform | Slightly Soluble | Stated in chemical product descriptions. | [1][2] |

| Hexane | Poorly Soluble (Predicted) | Aliphatic, nonpolar nature is a poor match for the polar functional groups. | N/A |

| Water | Poorly Soluble (Predicted) | The large nonpolar aromatic core is expected to dominate, leading to low aqueous solubility. | N/A |

Application in Purification: Recrystallization

The key to successful recrystallization is to identify a solvent (or solvent system) in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4]

-

Single Solvent System: Based on the theoretical profile, a polar protic solvent like isopropanol or ethanol could be a strong candidate. One would dissolve the crude solid in a minimal amount of the boiling solvent and allow it to cool slowly to induce crystallization.

-

Two-Solvent System: A powerful technique involves pairing a "good" solvent, in which the compound is very soluble, with a "poor" anti-solvent. For this compound, a Toluene/Hexane system is a logical choice. The crude material would be dissolved in hot toluene, and hexane would be added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals should form.

Safety & Handling

As a responsible scientist, safe handling is non-negotiable. According to safety data sheets, this compound is classified as an acute toxin (oral, dermal, inhalation) and causes skin and eye irritation.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

While a comprehensive public database of quantitative solubility for this compound is lacking, a deep understanding of its molecular structure allows for a robust theoretical assessment of its behavior in various organic solvents. This guide has outlined the fundamental principles governing its solubility and provided a detailed, trustworthy experimental protocol for its precise determination. By combining theoretical prediction with rigorous experimental validation, researchers, scientists, and drug development professionals can confidently select optimal solvent systems for synthesis, purification, and formulation, thereby accelerating the path of discovery and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Chemical Properties and Industrial Significance of this compound.

- PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine. National Center for Biotechnology Information.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 4-Methoxy-3-methylaniline

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methoxy-3-methylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. As a cornerstone of structural elucidation, ¹H NMR spectroscopy offers unparalleled insight into the molecular architecture of organic compounds. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectral interpretation for compound verification and characterization.

Molecular Structure and Proton Environments

This compound (C₈H₁₁NO) possesses a substituted benzene ring with five distinct proton environments.[1] Understanding the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, alongside the weakly donating methyl (-CH₃) group, is fundamental to deciphering its ¹H NMR spectrum. The relative positions of these substituents create a unique electronic landscape, resulting in a well-resolved and informative spectrum.

To facilitate a clear discussion, the protons are systematically labeled as shown in the diagram below.

Caption: Molecular structure of this compound with proton labeling.

Core Principles of ¹H NMR Interpretation

The interpretation of a ¹H NMR spectrum hinges on four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[2]

-

Chemical Shift (δ): This value (in ppm) indicates the electronic environment of a proton. Electron-donating groups (EDGs) like -NH₂ and -OCH₃ increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be "shielded" and resonate at a lower chemical shift (upfield).[3] Conversely, electron-withdrawing groups shift protons downfield.

-

Integration: The area under a signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of protons in different environments.

-

Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., singlet, doublet, triplet). The 'n+1 rule' is a useful guide, where 'n' is the number of adjacent protons, although this can be more complex in aromatic systems.

-

Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), reveals information about the connectivity and spatial relationship of the coupled protons. For benzene derivatives, typical values are J(ortho) = 7–9 Hz, J(meta) = 2–3 Hz, and J(para) = 0–1 Hz.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[4] Adherence to a validated protocol is essential for reproducibility and accuracy.

Step-by-Step Sample Preparation

-

Analyte Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial. For routine ¹H NMR, this concentration is sufficient to obtain a high signal-to-noise ratio in a few minutes.[5]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[5] Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), rendering the solvent "invisible" in the ¹H spectrum. The residual proteo-solvent signal (e.g., CHCl₃ at 7.26 ppm) serves as a convenient internal reference.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or agitation may be applied. A homogenous solution is critical for achieving sharp, well-resolved spectral lines.

-

Filtration and Transfer: If any particulate matter is present, filter the solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube.[4] Suspended solids disrupt the magnetic field homogeneity, leading to broad, uninterpretable peaks.

-

Labeling and Analysis: Cap the NMR tube, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer's autosampler or probe.

Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

Caption: Standard workflow for ¹H NMR sample preparation and data analysis.

In-Depth Analysis of the Predicted ¹H NMR Spectrum

While a published spectrum for this compound was not found in the searched literature, a highly accurate spectrum can be predicted based on established substituent effects and data from analogous compounds like 4-methylanisole and 4-methoxyaniline.[6][7] The analysis below details the expected chemical shifts, multiplicities, and coupling constants.

Summary of Predicted ¹H NMR Data

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 1H | ~ 6.75 | d | J(ortho) ≈ 8.5 |

| H-2 | 1H | ~ 6.65 | d | J(meta) ≈ 2.5 |

| H-6 | 1H | ~ 6.60 | dd | J(ortho) ≈ 8.5, J(meta) ≈ 2.5 |

| -NH₂ | 2H | ~ 3.60 | br s | - |

| -OCH₃ | 3H | ~ 3.78 | s | - |

| -CH₃ | 3H | ~ 2.15 | s | - |

Detailed Peak Assignments and Rationale

-

Aromatic Region (δ 6.60 - 6.75 ppm):

-

H-5 (δ ~6.75, doublet): This proton is positioned ortho to the powerfully electron-donating -OCH₃ group and meta to the -NH₂ group. The strong shielding from the methoxy group pushes this signal significantly upfield. It is split into a doublet by its single ortho neighbor, H-6, with an expected coupling constant of approximately 8.5 Hz.

-

H-2 (δ ~6.65, doublet): Located ortho to the -NH₂ group and meta to the -OCH₃ group, this proton is also strongly shielded. Its signal appears as a doublet due to coupling with its meta neighbor, H-6. This results in a smaller coupling constant of around 2.5 Hz.

-

H-6 (δ ~6.60, doublet of doublets): This proton experiences the weakest shielding effects as it is meta to both the -NH₂ and -OCH₃ groups. Consequently, it is expected to be the most downfield of the aromatic protons. Its signal is split by two different neighbors: once by H-5 (ortho coupling, J ≈ 8.5 Hz) and again by H-2 (meta coupling, J ≈ 2.5 Hz), resulting in a characteristic doublet of doublets pattern.

-

-

Amine, Methoxy, and Methyl Regions:

-

-NH₂ (δ ~3.60, broad singlet): The two amine protons typically appear as a broad singlet. The signal is often broad due to rapid chemical exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

-

-OCH₃ (δ ~3.78, singlet): The three protons of the methoxy group are equivalent and have no adjacent protons, so they appear as a sharp singlet. Their chemical shift is highly characteristic and is supported by data from similar compounds like 4-methoxy-N-methylaniline (δ 3.77 s).

-

-CH₃ (δ ~2.15, singlet): The protons of the methyl group on the ring are also equivalent and lack neighboring protons, resulting in a sharp singlet. Its position is typical for an aryl methyl group.

-

By synthesizing these foundational principles with empirical data from related structures, we can confidently predict and interpret the ¹H NMR spectrum of this compound, providing a robust method for its unambiguous identification.

References

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry, 2019.

- Table of Contents.

- NMR data of compound 4 in CDCl3 at 100/400 MHz.

- 1H NMR of 4-Methylanisole. Chemistry Stack Exchange. [Link]

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.

- Supporting Inform

- NMR: Intermediate Level, Spectrum 5.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- NMR Sample Preparation.

- Interpreting. OpenOChem Learn. [Link]

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

Sources

- 1. This compound 98 136-90-3 [sigmaaldrich.com]

- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-3-methylaniline

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-methoxy-3-methylaniline. It is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for the structural elucidation and characterization of complex organic molecules. This document moves beyond a standard protocol, offering in-depth explanations for experimental choices and a thorough interpretation of spectral data, grounded in established spectroscopic principles.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. For a substituted aniline such as this compound, a key intermediate in various synthetic pathways, a detailed understanding of its ¹³C NMR spectrum is crucial for unambiguous structural confirmation and purity assessment. This guide will dissect the theoretical underpinnings of the ¹³C NMR spectrum of this molecule, detail a robust experimental protocol for its acquisition, and provide a comprehensive analysis of the expected chemical shifts.

Theoretical Framework: Predicting the ¹³C NMR Spectrum of this compound

The chemical shift of each carbon atom in this compound is dictated by its local electronic environment, which is significantly influenced by the nature and position of the substituents on the benzene ring: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the weakly electron-donating methyl (-CH₃) group.

-

The Amino Group (-NH₂): As a strong activating group, the amino group donates electron density to the aromatic ring through resonance, causing a significant upfield shift (shielding) of the ortho and para carbons. The carbon directly attached to the nitrogen (C-1) will also be strongly influenced.

-

The Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating group that increases electron density at the ortho and para positions, leading to shielding of these carbons. The methoxy carbon itself will appear at a characteristic downfield position.

-

The Methyl Group (-CH₃): The methyl group is a weak activating group that donates electron density primarily through an inductive effect, causing a minor shielding of the attached carbon and the other ring carbons. The methyl carbon will have a characteristic upfield chemical shift.

The interplay of these substituent effects determines the final chemical shift of each of the eight unique carbon atoms in the molecule.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A self-validating experimental protocol is paramount for obtaining reliable and reproducible ¹³C NMR data.

1. Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral interference from impurities.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[1] It offers good solubility and its deuterium signal provides a convenient lock signal for the NMR spectrometer.

-

Concentration: A concentration of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended for a standard ¹³C NMR experiment.[1]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. NMR Instrument Parameters:

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30° pulse-acquire sequence with power-gated proton decoupling. |

| Acquisition Time (AQ) | ~2.7 s | Sufficient for good resolution. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of most carbon nuclei, improving signal-to-noise. |

| Number of Scans (NS) | 1024 (or more) | ¹³C NMR is an insensitive technique, requiring a significant number of scans to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | ~240 ppm | Encompasses the entire expected range of ¹³C chemical shifts. |

| Temperature | 298 K | Standard room temperature acquisition. |

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved to facilitate accurate peak integration and identification.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm.

Spectral Analysis and Peak Assignment

Molecular Structure with Carbon Numbering:

Caption: Structure of this compound with carbon numbering for NMR assignment.

Predicted ¹³C NMR Chemical Shifts:

The following table provides the predicted chemical shifts for this compound, based on the analysis of substituent effects and comparison with the N-Boc protected analog.[2]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~138 | Attached to the electron-donating amino group, but also influenced by the ortho-methoxy group. |

| C2 | ~112 | ortho to the strong electron-donating amino group, resulting in significant shielding. |

| C3 | ~128 | Influenced by the attached methyl group and its position relative to the other substituents. |

| C4 | ~154 | Attached to the strongly electron-donating methoxy group, leading to a downfield shift. |

| C5 | ~110 | para to the methyl group and meta to the amino group, experiencing moderate shielding. |

| C6 | ~118 | ortho to the methoxy group and meta to the amino group, experiencing significant shielding. |

| C7 (-CH₃) | ~16 | Typical chemical shift for an aromatic methyl carbon. |

| C8 (-OCH₃) | ~56 | Characteristic chemical shift for a methoxy carbon attached to an aromatic ring. |

Advanced NMR Techniques for Unambiguous Assignment:

For definitive assignment, especially in cases of signal overlap or ambiguity, advanced NMR experiments are invaluable.

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

DEPT-90: This experiment will only show signals from CH carbons (C2, C5, and C6).

-

DEPT-135: This experiment will show positive signals for CH (C2, C5, C6) and CH₃ (C7) carbons, and negative signals for CH₂ carbons (none in this molecule). Quaternary carbons (C1, C3, C4) and the methoxy carbon (C8) will be absent.

-

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons by observing their correlations to nearby protons.

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural confirmation. A thorough understanding of the electronic effects of the aromatic substituents allows for a confident prediction and interpretation of the spectrum. By following a robust experimental protocol and employing advanced techniques like DEPT and 2D NMR when necessary, researchers can obtain high-quality, unambiguous data. This guide provides the foundational knowledge and practical insights necessary for the successful application of ¹³C NMR in the characterization of this and other complex aromatic compounds.

References

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.).

- 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform

- Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. (n.d.). The Royal Society of Chemistry.

- Axially Chiral Dicarboxylic Acid Catalyzed Activation of Quinone Imine Ketals: Enantioselective Arylation - Supporting Inform

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.